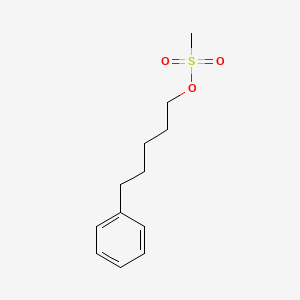

1-Methylsulfonyloxy-5-phenylpentane

Description

1-Methylsulfonyloxy-5-phenylpentane (C₁₂H₁₆O₃S) is a sulfonate ester derivative featuring a pentane backbone substituted with a phenyl group at the fifth carbon and a methylsulfonyloxy group at the first carbon.

Propriétés

Formule moléculaire |

C12H18O3S |

|---|---|

Poids moléculaire |

242.34 g/mol |

Nom IUPAC |

5-phenylpentyl methanesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |

Clé InChI |

BZJBRCXUKRLFHV-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)OCCCCCC1=CC=CC=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

- 1-Methylsulfonyloxy-5-phenylpentane (Compound A) : Contains a sulfonate ester group (-SO₃CH₃) and a terminal phenyl group. The sulfonate ester is less reactive than sulfonyl chlorides but more stable under ambient conditions.

- 5-Methoxy-3-methylpentane-1-sulfonyl chloride (Compound B) : A sulfonyl chloride derivative with a methoxy group at C5 and a methyl group at C3 (CAS: 1478897-18-5, C₇H₁₅ClO₃S, MW: 214.71). Sulfonyl chlorides are highly reactive, often used in nucleophilic substitutions .

- 5-Methyl-5-phenylhydantoin (Compound C) : A cyclic urea derivative (C₁₀H₁₀N₂O₂, MW: 190.19, CAS: 6843-49-8) with phenyl and methyl substituents. Used in pharmaceutical research, particularly in anticonvulsant studies .

- 1-Methyl-1-phenylhydrazine (Compound D) : A hydrazine derivative (C₆H₅N(NH₂)CH₃, MW: 122.16, CAS: 618-40-6) with applications in synthesis of heterocycles and dyes .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Compound A | C₁₂H₁₆O₃S | 240.32 | Not provided | Not available | Not available | Sulfonate ester, phenyl |

| Compound B | C₇H₁₅ClO₃S | 214.71 | 1478897-18-5 | Not reported | Not reported | Sulfonyl chloride, methoxy |

| Compound C | C₁₀H₁₀N₂O₂ | 190.19 | 6843-49-8 | 199–201 | Not applicable | Hydantoin, phenyl |

| Compound D | C₇H₁₀N₂ | 122.16 | 618-40-6 | Not reported | 118 (21 mmHg) | Hydrazine, phenyl |

Research Findings and Gaps

- Pharmaceutical Relevance : Compound C’s structural similarity to marketed hydantoins underscores the value of phenyl-substituted heterocycles, a motif absent in Compound A .

- Data Limitations : Critical physicochemical data for Compound A (e.g., thermal stability, solubility) are missing in the literature, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.